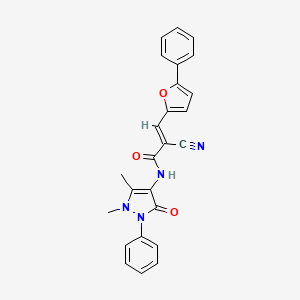
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-phenylfuran-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-phenylfuran-2-yl)acrylamide is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-phenylfuran-2-yl)acrylamide is a complex organic compound with significant potential in medicinal chemistry. The compound is characterized by its unique structural features, including a cyano group and a pyrazole ring, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by recent research findings.
The molecular formula of the compound is C26H19F3N4O3 with a molecular weight of 492.45 g/mol. The structure includes a furan moiety and a cyanoacrylamide group that are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzofuran-pyrazole derivatives have shown broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 9.80 | DNA gyrase B inhibition |
| Compound 11b | 14 - 30 | Antimicrobial |
| Compound 10 | 86.70% | HRBC membrane stabilization |
These findings indicate that the compound's structure may enhance its ability to interact with bacterial enzymes, leading to effective inhibition of growth.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies have reported that related compounds exhibit substantial anti-inflammatory effects, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that the compound could be beneficial in treating conditions characterized by inflammation.
Cytotoxicity
In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. For example, one study reported IC50 values for related derivatives ranging from 86.2 µM to 170 µM . These results indicate moderate cytotoxic effects, suggesting that while the compound has therapeutic potential, careful consideration of dosage is necessary.
The mechanism underlying the biological activity of this compound likely involves interactions with specific enzymes and receptors in microbial and human cells. For instance, the inhibition of E. coli DNA gyrase B has been highlighted as a significant action point for related compounds . This enzyme is crucial for bacterial DNA replication and maintenance.
Case Studies
A notable case study involved the synthesis and biological evaluation of similar pyrazole-based compounds. The research demonstrated that modifications in the molecular structure could lead to enhanced antimicrobial and anti-inflammatory activities . The study emphasized the importance of structural diversity in developing new therapeutic agents.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-17-23(25(31)29(28(17)2)20-11-7-4-8-12-20)27-24(30)19(16-26)15-21-13-14-22(32-21)18-9-5-3-6-10-18/h3-15H,1-2H3,(H,27,30)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIKQFOBYHYVMM-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














